molecular formula C6H5IN2O2 B14860315 6-Amino-4-iodopyridine-2-carboxylic acid

6-Amino-4-iodopyridine-2-carboxylic acid

Cat. No.: B14860315
M. Wt: 264.02 g/mol
InChI Key: XHUMSNXXLIEQJX-UHFFFAOYSA-N
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Description

6-Amino-4-iodopyridine-2-carboxylic acid is a heterocyclic organic compound that contains both an amino group and an iodine atom attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2,6-diamino-3-iodopyridine as an intermediate, which is then acylated and converted into the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts, higher yield reactions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-iodopyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

6-Amino-4-iodopyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-iodopyridine-2-carboxylic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which allows for distinct chemical reactivity and potential applications. The presence of both an amino group and an iodine atom on the pyridine ring provides versatility in chemical synthesis and potential biological activity.

Properties

Molecular Formula

C6H5IN2O2

Molecular Weight

264.02 g/mol

IUPAC Name

6-amino-4-iodopyridine-2-carboxylic acid

InChI

InChI=1S/C6H5IN2O2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H2,8,9)(H,10,11)

InChI Key

XHUMSNXXLIEQJX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)N)I

Origin of Product

United States

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